N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiopyran ring, an isoxazole ring, and an oxalamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxyethoxy Group: This can be achieved through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Formation of the Isoxazole Ring: This step often involves the cyclization of a nitrile oxide intermediate.
Coupling of the Tetrahydrothiopyran and Isoxazole Rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Oxalamide Group: This final step involves the reaction of the coupled intermediate with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)acetamide
- N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)urea
Uniqueness
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-10-8-11(17-22-10)16-13(20)12(19)15-9-14(21-5-4-18)2-6-23-7-3-14/h8,18H,2-7,9H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDSILZAXXLFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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